5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-fluoroaniline with dimethyl malonate under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired dioxane ring structure. Common reagents used in this synthesis include strong acids or bases to catalyze the reaction, and the process is often carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified through techniques such as crystallization or chromatography to isolate the pure compound. The scalability of this synthesis makes it feasible for large-scale production, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild heating.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, owing to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects is primarily through its interaction with specific molecular targets. The fluorophenyl group is known to enhance the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A precursor in the synthesis of the compound, shares the fluorophenyl group but lacks the dioxane ring.
Dimethyl Malonate: Another precursor, contains the dioxane ring structure but lacks the fluorophenyl group.
Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different ring structures.
Uniqueness
What sets 5-(((2-Fluorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione apart from similar compounds is its unique combination of the fluorophenyl group and the dioxane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(2-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO4/c1-13(2)18-11(16)8(12(17)19-13)7-15-10-6-4-3-5-9(10)14/h3-7,15H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPVGTSCYZLEHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC=C2F)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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